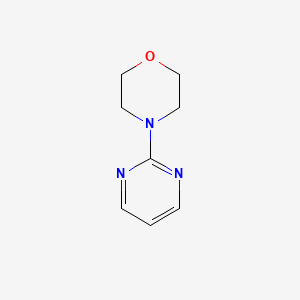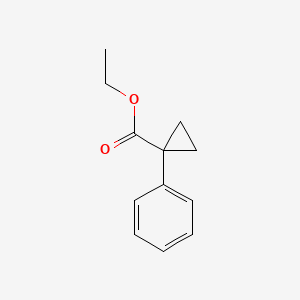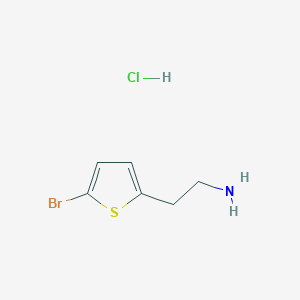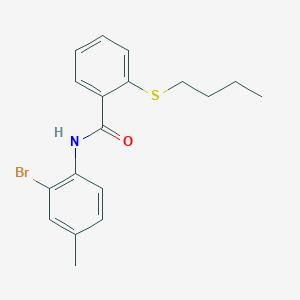
4-Pyridinyl-2-thiazolylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-YL-thiazol-4-ylamine, also known as 4-thiazolylpyridine, is a heterocyclic compound with a thiazole ring and a pyridine ring. It is a colorless solid with a melting point of approximately 80°C and a boiling point of approximately 160°C. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Inhibition de la corrosion
Ce composé a été synthétisé et évalué comme inhibiteur non toxique pour l'acier doux dans des solutions d'acide chlorhydrique. Il présente d'excellentes propriétés d'inhibition de la corrosion, qui sont bénéfiques pour protéger les métaux de la corrosion, en particulier dans les milieux industriels .
Cellules solaires sensibilisées à la lumière (DSSCs)
Il a été mentionné dans le contexte des propriétés optoélectroniques, en particulier dans les cellules solaires sensibilisées à la lumière, qui sont un type de cellule solaire qui convertit la lumière en électricité à l'aide de colorants .
Activités antimicrobiennes
Il existe également des preuves de son utilisation dans la synthèse de dérivés pour des activités antimicrobiennes contre diverses bactéries et champignons, indiquant son potentiel dans les applications pharmaceutiques .
Mécanisme D'action
Target of Action
The primary target of 2-Pyridin-4-YL-thiazol-4-ylamine (PTA) is mild steel . It acts as a corrosion inhibitor for mild steel, particularly in hydrochloric acid solutions .
Mode of Action
PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . This interaction involves both physisorption and chemisorption , as evidenced by the compliance of the sorption behavior with the Langmuir adsorption isotherm . Polarization studies have shown that PTA acts as a mixed inhibitor , indicating that it can slow down both the anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
Quantum chemistry calculations have been used to study this relationship .
Pharmacokinetics
It’s worth noting that pta exhibits excellent water solubility , which could potentially influence its bioavailability and distribution.
Result of Action
The result of PTA’s action is the significant inhibition of mild steel corrosion. Experimental results have shown that PTA can achieve a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM . The constitution and characteristic of the protective layer on the steel surface have been verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .
Action Environment
The action of PTA is influenced by the environment in which it is used. Specifically, PTA has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The acidic environment is a key factor influencing PTA’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
2-Pyridin-4-YL-thiazol-4-ylamine plays a significant role in biochemical reactions, particularly as an inhibitor in various enzymatic processes. It has been shown to interact with enzymes such as cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting cell proliferation. Additionally, 2-Pyridin-4-YL-thiazol-4-ylamine has been studied for its potential to inhibit other proteins and biomolecules involved in cellular signaling pathways .
Cellular Effects
The effects of 2-Pyridin-4-YL-thiazol-4-ylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, 2-Pyridin-4-YL-thiazol-4-ylamine can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Pyridin-4-YL-thiazol-4-ylamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding can result in changes in gene expression, as the inhibition of certain enzymes can lead to downstream effects on transcription factors and other regulatory proteins . Additionally, 2-Pyridin-4-YL-thiazol-4-ylamine may undergo post-translational modifications that further influence its activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridin-4-YL-thiazol-4-ylamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyridin-4-YL-thiazol-4-ylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of 2-Pyridin-4-YL-thiazol-4-ylamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, 2-Pyridin-4-YL-thiazol-4-ylamine may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired inhibitory effect without inducing toxicity .
Metabolic Pathways
2-Pyridin-4-YL-thiazol-4-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes involved in pyrimidine metabolism, leading to changes in metabolite levels and overall metabolic balance within the cell . These interactions can have downstream effects on cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 2-Pyridin-4-YL-thiazol-4-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of 2-Pyridin-4-YL-thiazol-4-ylamine in specific cellular compartments, enhancing its inhibitory effects on target enzymes .
Subcellular Localization
2-Pyridin-4-YL-thiazol-4-ylamine exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, as it ensures that 2-Pyridin-4-YL-thiazol-4-ylamine is present in the appropriate cellular context to exert its inhibitory effects .
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWCOMRAKZZTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529292 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89401-67-2 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)










